molecular formula C19H23ClFNO B2566846 N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide CAS No. 881440-24-0

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide

Cat. No.: B2566846
CAS No.: 881440-24-0
M. Wt: 335.85
InChI Key: FJXXGHFQTINOEJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is a synthetic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon. The presence of the 3-chloro-4-fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3-chloro-4-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is unique due to its adamantane core, which imparts stability and rigidity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFNO/c1-17-6-12-7-18(2,9-17)11-19(8-12,10-17)16(23)22-13-3-4-15(21)14(20)5-13/h3-5,12H,6-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXXGHFQTINOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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